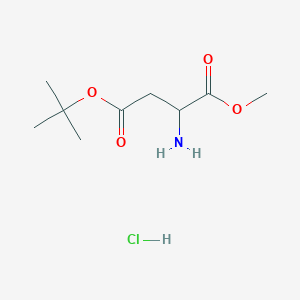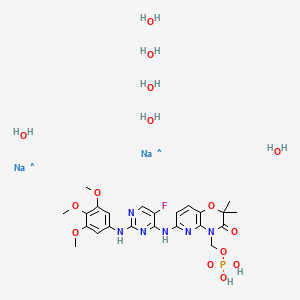
Magnesium Porphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium porphyrin is a coordination complex where a magnesium ion is centrally coordinated to a porphyrin ring. Porphyrins are macrocyclic compounds composed of four pyrrole subunits interconnected via methine bridges. Magnesium porphyrin is structurally significant due to its resemblance to chlorophyll, the pigment responsible for photosynthesis in plants . This compound plays a crucial role in various biological and chemical processes, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of magnesium porphyrin typically involves the reaction of a porphyrin ligand with a magnesium salt. One common method is the Adler-Longo synthesis, which involves the condensation of pyrrole with an aldehyde in the presence of an acid catalyst, followed by metalation with magnesium acetate . Another method is the Lindsey synthesis, which uses milder conditions with a chlorinated solvent and a Lewis acid catalyst .
Industrial Production Methods: Industrial production of magnesium porphyrin often employs microwave-assisted synthesis and the use of ionic liquids as solvents. These methods offer higher yields and shorter reaction times compared to traditional methods . The use of ionic liquids also enhances the purification process, making it more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Magnesium porphyrin undergoes various chemical reactions, including:
Oxidation: Magnesium porphyrin can be oxidized to form magnesium porphyrin dications.
Reduction: It can be reduced to form magnesium porphyrin anions.
Substitution: Ligands coordinated to the magnesium ion can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of strong acids or bases.
Major Products:
Oxidation: Magnesium porphyrin dications.
Reduction: Magnesium porphyrin anions.
Substitution: Various substituted magnesium porphyrin complexes depending on the ligands used.
Scientific Research Applications
Magnesium porphyrin has a wide range of applications in scientific research:
Mechanism of Action
Magnesium porphyrin exerts its effects primarily through electron transfer reactions. In artificial photosynthetic systems, it mimics the natural process of photosynthesis by facilitating the transfer of electrons from a donor to an acceptor molecule . The magnesium ion plays a crucial role in stabilizing the porphyrin ring and enhancing its electron transfer capabilities. The pathways involved include the coordination of ligands to the magnesium ion and the subsequent transfer of electrons through the porphyrin ring .
Comparison with Similar Compounds
- Iron Porphyrin
- Zinc Porphyrin
- Copper Porphyrin
- Nickel Porphyrin
Magnesium porphyrin’s unique properties make it particularly suitable for applications in artificial photosynthesis and as a photocatalyst .
Properties
Molecular Formula |
C20H12MgN4 |
|---|---|
Molecular Weight |
332.6 g/mol |
IUPAC Name |
magnesium;porphyrin-22,23-diide |
InChI |
InChI=1S/C20H12N4.Mg/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14;/h1-12H;/q-2;+2 |
InChI Key |
KIQQAJNFBLKFPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CC=C([N-]3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1[N-]2.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15,16-Diethynyl-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B12510298.png)
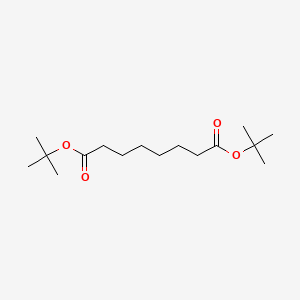
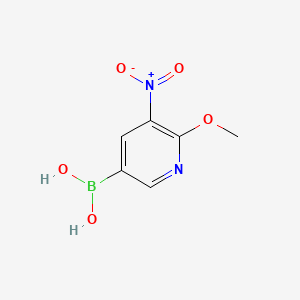
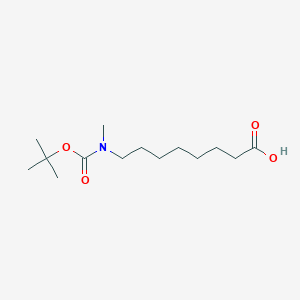
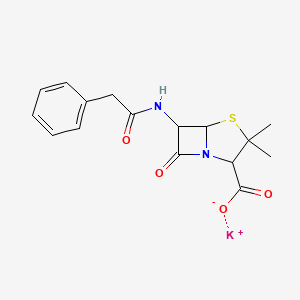
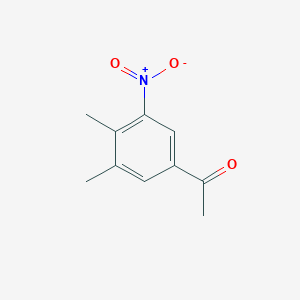
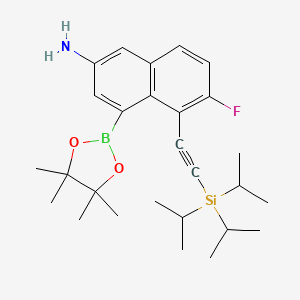
![1,1-Bis({[4-(methoxycarbonyl)phenyl]methyl})pyrrolidin-1-ium bromide](/img/structure/B12510342.png)
amine](/img/structure/B12510343.png)
![3-{2-[7a-methyl-1-(6-methylheptan-2-yl)-hexahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol](/img/structure/B12510345.png)

